molecular formula C20H17N3O4 B11044016 5-(1,3-benzoxazol-2-ylmethyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(1,3-benzoxazol-2-ylmethyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11044016
M. Wt: 363.4 g/mol
InChI Key: WVNXXWQIHZPSKL-UHFFFAOYSA-N
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Description

5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For 5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE, a common synthetic route might involve the following steps:

    Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde to form the benzoxazole core.

    Functionalization: The benzoxazole core is further functionalized with various substituents to achieve the desired compound.

Typical reaction conditions include the use of catalysts such as metal catalysts or ionic liquid catalysts, and the reactions are often carried out under solvent-free conditions to enhance yield and reduce environmental impact .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for new antibiotics or antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly against colorectal cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell walls or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells or to inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(13-BENZOXAZOL-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-25-14-8-6-13(7-9-14)12-21-20(24)17-10-15(27-23-17)11-19-22-16-4-2-3-5-18(16)26-19/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

WVNXXWQIHZPSKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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